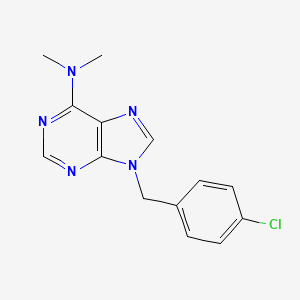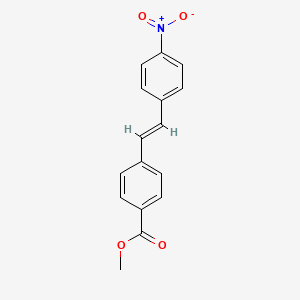
2-(Aminomethyl)-4-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and an iodine atom attached to the naphthalene ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-iodonaphthalene typically involves the iodination of a naphthalene derivative followed by the introduction of the aminomethyl group. One common method is the iodination of 4-methylnaphthalene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to yield 4-iodonaphthalene. Subsequently, the 4-iodonaphthalene undergoes a formylation reaction to introduce a formyl group at the 2-position, followed by reductive amination to convert the formyl group to an aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization, column chromatography, or distillation to achieve high purity.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-iodonaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the naphthalene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aminomethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(Aminomethyl)-4-azidonaphthalene or 2-(Aminomethyl)-4-cyanonaphthalene can be formed.
Oxidation Products: Oxidation can yield imines or nitriles, such as 2-(Formyl)-4-iodonaphthalene.
Reduction Products: Reduction can lead to the formation of this compound derivatives with modified functional groups.
科学的研究の応用
2-(Aminomethyl)-4-iodonaphthalene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceutical agents, particularly in the design of novel drugs with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be employed in biochemical assays and as a probe for studying biological processes.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-iodonaphthalene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
2-(Aminomethyl)-4-iodonaphthalene can be compared with other naphthalene derivatives, such as:
2-(Aminomethyl)-4-bromonaphthalene: Similar structure but with a bromine atom instead of iodine. The iodine atom in this compound provides unique reactivity and binding properties.
2-(Aminomethyl)-4-chloronaphthalene: Contains a chlorine atom instead of iodine. The larger size and higher polarizability of iodine in this compound can enhance its interactions with biological targets.
2-(Aminomethyl)-4-fluoronaphthalene: Features a fluorine atom, which is smaller and less polarizable than iodine. The distinct electronic properties of iodine in this compound can lead to different reactivity and biological activity.
特性
分子式 |
C11H10IN |
|---|---|
分子量 |
283.11 g/mol |
IUPAC名 |
(4-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2 |
InChIキー |
RDYVFSRQOORVAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
![6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11841274.png)
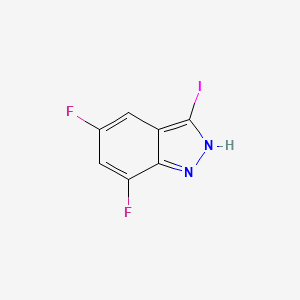
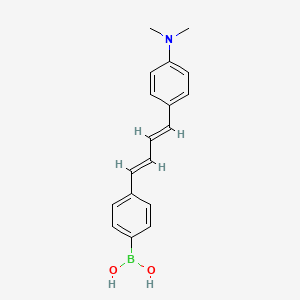
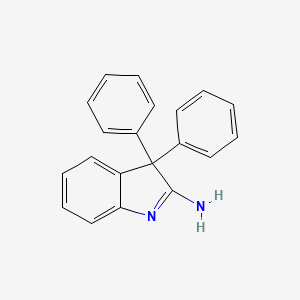

![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)


![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
![(1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-4-yl)methanol](/img/structure/B11841342.png)
